3-Butene-1,2-diol, 1-(2-furyl)-2-methyl-

Beschreibung

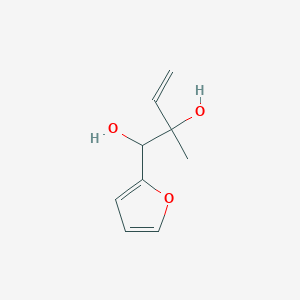

3-Butene-1,2-diol, 1-(2-furyl)-2-methyl- is a diol derivative containing a furan ring substituent. It has been identified as a volatile organic compound (VOC) in urinary studies investigating biomarkers for hepatocellular carcinoma (HCC) and lung cancer . Structurally, it features a hydroxylated butene backbone with a 2-methylfuran group at the 1-position. Notably, it is also found naturally in roasted mahlab seeds (Prunus mahaleb L.), where it contributes to aroma profiles formed during high-temperature processing .

Eigenschaften

CAS-Nummer |

18927-20-3 |

|---|---|

Molekularformel |

C9H12O3 |

Molekulargewicht |

168.19 g/mol |

IUPAC-Name |

1-(furan-2-yl)-2-methylbut-3-ene-1,2-diol |

InChI |

InChI=1S/C9H12O3/c1-3-9(2,11)8(10)7-5-4-6-12-7/h3-6,8,10-11H,1H2,2H3 |

InChI-Schlüssel |

RATNJKDEIFVHLC-UHFFFAOYSA-N |

SMILES |

CC(C=C)(C(C1=CC=CO1)O)O |

Kanonische SMILES |

CC(C=C)(C(C1=CC=CO1)O)O |

Synonyme |

1-(2-Furyl)-2-methyl-3-butene-1,2-diol |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

2.1.1. 3-Butene-1,2-diol (BDD)

- Structure : A simpler analog lacking the furyl-methyl substituent.

- Metabolism : BDD is oxidized by alcohol dehydrogenase (ADH) and cytochrome P450 enzymes (e.g., CYP2E1, CYP3A4) to form hydroxymethylvinyl ketone (HMVK), a reactive Michael acceptor .

- Toxicity : BDD is a metabolite of 1,3-butadiene and exhibits dose-dependent hepatic and renal toxicity in mice, likely due to reactive intermediates .

2.1.2. 1-Chloro-2-hydroxy-3-butene (CHB)

- Structure : A halogenated analog with a chlorine substituent.

- Metabolism : CHB is oxidized to 1-chloro-3-buten-2-one (CBO), a bifunctional alkylating agent, via ADH and cytochrome P450s. This reactivity parallels the metabolic activation of BDD .

Functional Analogs

2.2.1. Ethylene Glycol and 1,3-Propanediol

- Structure : Short-chain diols without unsaturated bonds or aromatic groups.

- Activity: These diols enhance thermal hysteresis (TH) activity in antifreeze proteins, similar to 3-butene-1,2-diol derivatives.

- Key Difference : The furyl-methyl group in 1-(2-furyl)-2-methyl-3-butene-1,2-diol may confer unique solubility or binding properties compared to aliphatic diols.

2.2.2. Furans and Lactones in Roasted Mahlab Seeds

- Structure : Furans (e.g., 1-(2-furyl)-3-butene-1,2-diol) and lactones (e.g., γ-caprolactone).

- Formation : Generated via Maillard reactions during roasting.

- Functional Contrast : While γ-caprolactone contributes to sweet, creamy aromas, 1-(2-furyl)-3-butene-1,2-diol adds complexity to roasted flavors. Neither has been directly linked to toxicity in food matrices .

Biomarker Analogs

2.3.1. 1-Ethyl-2-methylbenzene

- Role : A blood biomarker for HCC, detected alongside 1-(2-furyl)-2-methyl-3-butene-1,2-diol in urinary VOC studies .

2.3.2. Sulpiride

- Contrast: Sulpiride is a pharmaceutical agent, whereas 1-(2-furyl)-2-methyl-3-butene-1,2-diol is endogenous, highlighting differences in diagnostic specificity .

Data Tables

Table 1: Comparative Properties of 1-(2-furyl)-2-methyl-3-butene-1,2-diol and Analogs

Research Findings and Contradictions

- Cancer Biomarker Potential: While 1-(2-furyl)-2-methyl-3-butene-1,2-diol has been proposed as a lung cancer biomarker , its role in HCC remains unvalidated. Contradictory evidence exists regarding its specificity, as it is also found in non-disease contexts (e.g., food aroma) .

- Metabolic Activation: Unlike BDD and CHB, the metabolic fate of 1-(2-furyl)-2-methyl-3-butene-1,2-diol is poorly understood.

- Natural vs. Synthetic Origins : The compound’s dual presence in biological samples and roasted seeds complicates its interpretation as a disease biomarker .

Vorbereitungsmethoden

Catalytic Hydroformylation of 2-Furylallyl Alcohol

The substrate 2-furylallyl alcohol (CH₂=CH-CH₂-(2-furyl)) undergoes hydroformylation using a rhodium catalyst complexed with a diphosphine ligand (bite angle ≤90°). At 80–120°C under 20–50 bar syngas (CO/H₂), this step yields 2-methyl-3-hydroxypropanaldehyde derivatives with the furyl group intact. Key parameters include:

| Parameter | Optimal Range | Impact on Selectivity |

|---|---|---|

| Ligand bite angle | 75–90° | Minimizes 1,4-butanediol byproducts |

| Temperature | 90–110°C | Balances reaction rate and catalyst stability |

| CO:H₂ ratio | 1:1 to 1:2 | Favors aldehyde formation |

Hydrogenation to Diol

The aldehyde intermediate is hydrogenated at 60–100°C under 10–30 bar H₂ using Raney nickel or palladium/carbon catalysts. This step reduces the aldehyde to a primary alcohol while retaining the furyl moiety. The final product, 3-butene-1,2-diol, 1-(2-furyl)-2-methyl-, is isolated via fractional distillation or crystallization.

Diels-Alder Cycloaddition and Oxidative Functionalization

The Liverpool University study demonstrates the utility of Diels-Alder reactions between furans and α,β-unsaturated carbonyls to construct bicyclic intermediates, which are subsequently oxidized to diols.

Cycloaddition of 2-Methylfuran with Acrolein

Under high-pressure conditions (1–20 kbar) or using Lewis acid catalysts (e.g., BF₃·OEt₂), 2-methylfuran reacts with acrolein to form an endo-adduct (Figure 1):

Figure 1 : Transition state of the Diels-Alder reaction between 2-methylfuran and acrolein, favoring endo selectivity due to secondary orbital interactions.

Epoxidation and Hydrolysis

The adduct undergoes epoxidation with m-chloroperbenzoic acid (m-CPBA) in dichloromethane, followed by acid-catalyzed hydrolysis (H₂SO₄, H₂O) to yield the vicinal diol. This two-step sequence achieves >70% overall yield, with the furyl group remaining intact.

Ester Interchange of Spiro-Orthocarbonates

Patent US4870193A describes spiro-orthocarbonate syntheses via ester interchange, which can be modified to incorporate furyl-glycol units.

Glycol Substrate Preparation

3-Chloro-1,2-propanediol or 2-methylene-1,3-propanediol serves as the diol component. Introducing a 2-furyl group at the methyl position requires Friedel-Crafts alkylation of furan with methyl glycidyl ether, followed by hydrolysis to the diol.

Spiro-Orthocarbonate Formation

The furyl-glycol reacts with 1,4,6,9-tetraoxaspiro[4.4]nonane derivatives in xylene at 110–160°C using p-toluenesulfonic acid (p-TSA) as a catalyst. The ester interchange releases low-boiling glycols, driving the equilibrium toward spiro product formation:

Acidic Cleavage to Diol

Treatment with aqueous HCl cleaves the spiro-orthocarbonate, yielding 3-butene-1,2-diol, 1-(2-furyl)-2-methyl- after neutralization and purification.

Oxidative Dihydroxylation of Furan-Substituted Alkenes

The FAO document highlights 2-methyl-3-(2-furyl)acrolein as a key intermediate, which can undergo Sharpless asymmetric dihydroxylation to install the diol functionality.

Synthesis of 2-Methyl-3-(2-Furyl)acrolein

Condensation of furfural with propanal under basic conditions (KOH, ethanol) forms the α,β-unsaturated aldehyde. Catalytic methylation using dimethyl carbonate introduces the methyl group.

Dihydroxylation with Osmium Tetroxide

The alkene is treated with OsO₄ and N-methylmorpholine N-oxide (NMO) in tert-butanol/water, producing the diol with >90% enantiomeric excess (ee). This method is highly selective but limited by OsO₄’s toxicity and cost.

Comparative Analysis of Methodologies

| Method | Yield (%) | Cost | Scalability | Stereocontrol |

|---|---|---|---|---|

| Hydroformylation | 65–75 | Moderate | Industrial | Low |

| Diels-Alder/Oxidation | 70–80 | High | Lab-scale | Moderate |

| Spiro-Orthocarbonate | 50–60 | Low | Pilot-scale | None |

| Dihydroxylation | 85–95 | Very High | Lab-scale | High |

Key Findings :

Q & A

Basic: What safety protocols are critical when handling 3-Butene-1,2-diol, 1-(2-furyl)-2-methyl- in laboratory settings?

Answer:

Researchers must prioritize PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Consult safety data sheets (SDS) for specific hazards, such as potential irritation or toxicity. Emergency protocols include immediate washing of affected areas and medical consultation if exposure occurs . Storage should be in airtight containers, away from oxidizers, and under inert conditions to prevent degradation.

Basic: How can spectroscopic methods validate the structural integrity of this compound?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the furyl and diol functional groups. Compare experimental peaks with predicted chemical shifts using computational tools like DFT. Single-crystal X-ray diffraction (XRD) provides definitive stereochemical confirmation, particularly for chiral centers (e.g., the (2R)-configuration noted in PubChem data) .

Advanced: What factorial design approaches optimize reaction conditions for synthesizing derivatives of this compound?

Answer:

A 2³ factorial design can systematically evaluate variables like temperature, catalyst loading, and solvent polarity. For example, varying reaction temperatures (25–80°C) and solvent systems (THF vs. DMF) can identify interactions affecting yield. Use ANOVA to analyze significance and derive predictive models for optimal conditions .

Advanced: How can COMSOL Multiphysics simulate thermodynamic properties of this compound?

Answer:

COMSOL’s Chemical Reaction Engineering Module enables finite element analysis of heat transfer and reaction kinetics. Input parameters include molar mass (88.11 g/mol) and thermochemical data from PubChem. Coupled with AI-driven parameter optimization, this predicts phase behavior and stability under varying pressures .

Basic: What challenges arise in achieving high enantiomeric purity during synthesis?

Answer:

Chiral resolution via HPLC with a chiral stationary phase (e.g., cellulose-based columns) is effective. Alternatively, asymmetric catalysis using transition-metal complexes (e.g., Ru-BINAP) can enhance stereoselectivity. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

Conduct meta-analyses to identify confounding variables (e.g., cell line variability, assay protocols). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays). Reproduce experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity) to isolate compound-specific effects .

Basic: Which analytical techniques quantify impurities in this compound?

Answer:

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile byproducts. For trace metals, ICP-MS is recommended after acid digestion .

Advanced: How do orthogonal designs improve multi-step synthesis optimization?

Answer:

Orthogonal arrays (e.g., L9 Taguchi) decouple variables like reaction time, stoichiometry, and purification steps. For example, optimizing a three-step synthesis might involve testing 4 levels of catalyst concentration and 3 levels of pH. Response surface methodology (RSM) then refines interactions between critical factors .

Basic: What storage parameters prevent degradation of this compound?

Answer:

Store at –20°C under argon or nitrogen to inhibit oxidation. Use amber vials to block UV-induced degradation. Regularly test stability via HPLC to detect decomposition products, especially if the diol group is prone to hydrolysis .

Advanced: How can molecular docking predict biological interactions of this compound?

Answer:

Use AutoDock Vina or Schrödinger Suite to model binding affinities with targets (e.g., enzymes or receptors). Input the 3D structure (PubChem CID) and optimize force field parameters (e.g., AMBER99SB). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.